REACTION_CXSMILES
|
[CH3:1][NH2:2].F[C:4]1[N:9]=[C:8]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:7]=[CH:6][CH:5]=1>>[CH3:1][NH:2][C:4]1[N:9]=[C:8]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC(=N1)S(=O)(=O)N
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a dry-ice condenser for 4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to evaporate overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized with water
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC=CC(=N1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |